2-(4-Methylcyclohexyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
100416-32-8 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
InChI Key |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
Canonical SMILES |
CC1CCC(CC1)C2CNCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 4 Methylcyclohexyl Piperazine Analogues
Retrosynthetic Analysis of the 2-(4-Methylcyclohexyl)piperazine Core
A retrosynthetic analysis of the this compound core reveals several key disconnection points. The primary disconnection is at the piperazine (B1678402) ring, suggesting that the synthesis can be approached by constructing this heterocyclic system. Another strategic disconnection can be made between the piperazine ring and the 4-methylcyclohexyl group, indicating that the final step could be the attachment of this substituent to a pre-formed piperazine ring.
The piperazine ring itself can be retrosynthetically disconnected into a 1,2-diamine and a two-carbon unit, or alternatively, from precursors that already contain the six-membered ring which is then modified. The 4-methylcyclohexyl substituent can be derived from corresponding cyclohexanone (B45756) or cyclohexene (B86901) precursors.
Approaches to Constructing the Piperazine Ring System
The construction of the piperazine ring is a cornerstone in the synthesis of these analogues. Several methods have been developed to achieve this, each with its own advantages and limitations.
A common and versatile method for synthesizing the piperazine ring involves the cyclization of 1,2-diamine precursors. nih.gov This strategy typically involves reacting a diamine with a reagent that provides the remaining two carbon atoms of the ring.
For instance, chiral 1,2-diamines can be used to generate enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov A key intermediate, a chiral 1,2-diamine, can be synthesized from an amino acid and then undergo annulation to form the desired piperazine ring. nih.gov Another approach involves the reductive cyclization of dioximes, which are prepared from the double Michael addition of nitrosoalkenes to primary amines. mdpi.comresearchgate.net This method allows for the synthesis of piperazines with substituents at both carbon and nitrogen atoms. mdpi.comresearchgate.net
A study demonstrated the synthesis of 2,3-substituted piperazines starting from optically pure amino acids, which were converted into 1,2-diamines. nih.gov These diamines were then subjected to an annulation protocol to yield the piperazine core. nih.gov
Table 1: Examples of Cyclization Reactions for Piperazine Synthesis
| Starting Material | Reagent | Product | Reference |
| 1,2-Diamine | Dihaloethane | Piperazine | nih.gov |
| Amino Acid | Multiple Steps | Chiral Piperazine | nih.gov |
| Primary Amine and Nitrosoalkenes | Multiple Steps | Substituted Piperazine | mdpi.comresearchgate.net |
| Diamine derivative and diol | Iridium catalyst | Piperazine derivative | tandfonline.com |
An alternative strategy for forming the piperazine ring is through the ring-opening of a suitable precursor. nih.gov A notable example is the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method involves the cleavage of a C-N bond in the bicyclic system to generate a piperazine derivative. rsc.org The reaction can be initiated by various reagents, including alkyl halides, aryl halides, and carboxylic acids, which activate the DABCO for nucleophilic attack. rsc.org
For example, the reaction of DABCO with azaarene halides and sodium sulfide (B99878) can produce piperazine derivatives. rsc.org Similarly, phenols can act as nucleophiles in the presence of a base to open the DABCO ring and form 1-(2-phenoxyethyl)-4-(pyridin-2-yl)piperazines. rsc.org Another approach involves the Al(OTf)3-catalyzed ring opening of epoxides with piperazine-containing nucleophiles to form β-amino alcohols. nih.gov
Table 2: Ring-Opening Reactions for Piperazine Synthesis
| Precursor | Reagent | Product | Reference |
| DABCO | Azaarene halide, Na2S | Piperazine derivative | rsc.org |
| DABCO | Phenol, Cs2CO3 | 1-(2-phenoxyethyl)-4-(pyridine-2-yl)piperazine | rsc.org |
| Epoxide | Piperazine nucleophile, Al(OTf)3 | β-amino alcohol with piperazine motif | nih.gov |
Multicomponent reactions (MCRs) offer an efficient way to assemble complex molecules like piperazines in a single step from three or more starting materials. organic-chemistry.orgthieme-connect.com Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for this purpose. organic-chemistry.orgthieme-connect.comthieme-connect.com
In one example, an Ugi four-component condensation of a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide can yield piperazine-2-carboxamides. thieme-connect.com Another strategy involves a Ugi reaction followed by an intramolecular cyclization to form the piperazine ring. For instance, a sequence of an Ugi four-component reaction followed by a [3+2] cycloaddition has been used to synthesize triazole-fused piperazines. organic-chemistry.org
These MCRs are highly valued for their ability to generate diverse libraries of piperazine analogues for drug discovery. organic-chemistry.orgthieme-connect.com
Reductive amination is a powerful tool for introducing substituents onto the nitrogen atoms of the piperazine ring (N-alkylation). thieme-connect.commdpi.com This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding amine. thieme-connect.com This method is widely used in the synthesis of pharmaceutical compounds. mdpi.com For instance, benzylpiperazines can be prepared directly from the corresponding benzaldehyde (B42025) and piperazine using continuous-flow hydrogenation. thieme-connect.com
Molecular rearrangements offer a unique and powerful approach to the synthesis of piperazine analogues. tandfonline.combohrium.comresearchgate.netscilit.comaminer.cn These reactions involve the reorganization of the carbon skeleton of a molecule to form a new structure. Several types of rearrangement reactions have been successfully employed for piperazine synthesis, including the Diaza-Cope, Mumm, Ugi-Smiles, and Curtius rearrangements. bohrium.comresearchgate.netscilit.comaminer.cn
For example, piperazine derivatives have been synthesized via a condensation reaction that involves the rearrangement of a diamine derivative with a diol in the presence of an iridium catalyst. tandfonline.com The Aza-Wittig, cyclic, Mumm, and Schmidt rearrangements are considered particularly useful due to their high yields and the availability of reagents. tandfonline.com
Strategies for Incorporating the 4-Methylcyclohexyl Moiety at the C2 Position
The introduction of a specific substituent, such as the 4-methylcyclohexyl group, onto the second carbon of the piperazine ring requires carefully designed synthetic strategies. These methods often involve the use of pre-functionalized piperazine intermediates or advanced catalytic processes to achieve the desired regioselectivity.
Alkylation and Functionalization Methods on Piperazine Intermediates
One of the most direct approaches to synthesizing C-alkylated piperazines is through the alkylation of a suitable piperazine precursor. This typically involves the reaction of a piperazine derivative with an appropriate alkylating agent, such as a cyclohexyl halide. google.com For instance, the synthesis of 1-cyclohexylpiperazine (B93859) has been achieved by reacting 1-Boc-piperazine with cyclohexyl bromide in the presence of a base like potassium carbonate. google.com This N-alkylation strategy, however, can be adapted for C-alkylation through the generation of a carbanion on the piperazine ring, often facilitated by a directing group.
Reductive amination is another versatile method for introducing alkyl groups. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ. For example, the synthesis of 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine has been accomplished using a reductive amination reaction with sodium triacetoxyborohydride (B8407120) as the reducing agent. nih.gov This approach could theoretically be applied to introduce a 4-methylcyclohexyl group by using 4-methylcyclohexanone (B47639) as the carbonyl component.
The table below summarizes key aspects of these functionalization methods.
| Method | Key Reagents | General Application | Potential for this compound Synthesis |
| N-Alkylation | 1-Boc-piperazine, Cyclohexyl bromide, Potassium carbonate google.com | Synthesis of N-alkylated piperazines. google.com | Indirectly applicable for C-alkylation via a carbanion intermediate. |
| Reductive Amination | Amine, Carbonyl compound (e.g., 4-methylcyclohexanone), Reducing agent (e.g., NaBH(OAc)₃) nih.gov | Introduction of alkyl groups via imine/enamine reduction. nih.gov | Direct incorporation of the 4-methylcyclohexyl group is feasible. |
Coupling Reactions and Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Cyclization)
Palladium-catalyzed reactions have become powerful tools for the construction of complex heterocyclic structures, including substituted piperazines. nih.govnih.govacs.org A notable method involves the modular synthesis of piperazines through a palladium-catalyzed cyclization of a propargyl unit with a diamine component. nih.govnih.govacs.org This process allows for the creation of highly substituted piperazines with good to excellent yields and high control over stereochemistry and regiochemistry. nih.govnih.govacs.org The reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes intramolecular nucleophilic attack. mdpi.com
The versatility of this palladium-catalyzed approach allows for significant modifications to both the diamine and the propargyl carbonate, offering a pathway to a wide range of piperazine derivatives. nih.govacs.org This method could potentially be adapted to synthesize this compound by using a suitably substituted propargyl carbonate that incorporates the 4-methylcyclohexyl moiety.
The following table highlights the key features of this palladium-catalyzed synthesis.
| Catalyst System | Reactants | Key Intermediate | Advantages |
| Pd(0) with a suitable ligand (e.g., DPEphos) nih.gov | Diamine, Propargyl carbonate nih.govacs.org | π-allylpalladium complex mdpi.com | High yields, mild reaction conditions, high stereo- and regiochemical control. nih.govacs.org |
C-H Functionalization Approaches at the Piperazine Core
Direct C-H functionalization represents an atom-economical and efficient strategy for synthesizing carbon-substituted piperazines. nih.gov This approach avoids the need for pre-functionalized starting materials by directly activating a C-H bond on the piperazine ring. nih.gov However, the presence of two nitrogen atoms in the piperazine ring can lead to challenges such as poor reactivity of the α-C-H bond and undesired side reactions. nih.gov
Despite these challenges, several methods for the direct C-H functionalization of piperazines have been developed. Photoredox catalysis has emerged as a powerful technique, enabling the arylation and alkylation of N-Boc protected piperazines under mild conditions. mdpi.comencyclopedia.pub For instance, an iridium-based photoredox catalyst can be used to generate an α-amino radical that subsequently couples with various radical acceptors. mdpi.comencyclopedia.pub Another approach involves tantalum-catalyzed hydroaminoalkylation, which allows for the α-alkylation of piperazines with terminal olefins. nih.gov
These C-H functionalization strategies offer a direct route to introduce substituents like the 4-methylcyclohexyl group at the C2 position, provided a suitable reaction partner is employed. The table below outlines some of these advanced methods.
| Method | Catalyst/Reagent | Mechanism | Applicability |
| Photoredox Catalysis | Iridium or organic photocatalysts mdpi.comencyclopedia.pub | Generation of an α-amino radical via single electron transfer. mdpi.comencyclopedia.pub | Arylation and alkylation of the piperazine C2 position. mdpi.comencyclopedia.pub |
| Tantalum-Catalyzed Hydroaminoalkylation | Tantalum-based catalyst nih.gov | Insertion of an alkene into a metalla-aziridine intermediate. nih.gov | α-Alkylation with terminal olefins. nih.gov |
Asymmetric and Stereoselective Synthesis of this compound and Related Structures
The synthesis of enantiomerically pure C-substituted piperazines is of great importance in medicinal chemistry, as the biological activity of a chiral drug often resides in a single enantiomer. rsc.org Several strategies have been developed to achieve the asymmetric synthesis of 2-substituted piperazines, including the use of chiral auxiliaries and enantioselective lithiation processes.
Chiral Auxiliaries and Ligand-Controlled Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of piperazine synthesis, chiral auxiliaries derived from compounds like (R)-(-)-phenylglycinol have been used to achieve the asymmetric synthesis of 2-methylpiperazine. nih.gov This method involves the diastereoselective alkylation of a chiral 2-oxopiperazine intermediate. researchgate.net
Ligand-controlled asymmetric catalysis offers another powerful approach. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, using a chiral ligand, provides access to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. rsc.org These intermediates can then be converted to the corresponding chiral piperazines. rsc.org The choice of ligand is crucial for achieving high levels of stereocontrol in these transformations.
The following table summarizes the use of chiral auxiliaries and ligand-controlled methods.
| Method | Chiral Source | Key Transformation | Outcome |
| Chiral Auxiliary | (R)-(-)-Phenylglycinol nih.gov | Diastereoselective alkylation of a chiral 2-oxopiperazine. researchgate.net | Optically pure piperazine derivatives. researchgate.net |
| Ligand-Controlled Hydrogenation | Chiral palladium catalyst rsc.org | Asymmetric hydrogenation of pyrazin-2-ols. rsc.org | Chiral piperazin-2-ones with high enantioselectivity. rsc.org |
Enantioselective Lithiation-Substitution Processes for α-Substituted Piperazines
Enantioselective α-lithiation-trapping of N-Boc protected piperazines is a direct method for the synthesis of enantioenriched α-substituted piperazines. acs.org This strategy utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base (e.g., s-BuLi) to deprotonate the α-position of the piperazine ring in an enantioselective manner. acs.orgacs.orgnih.gov The resulting lithiated intermediate is then trapped with an electrophile to afford the desired α-substituted piperazine as a single stereoisomer. acs.orgnih.gov
The success of this methodology can be influenced by the nature of the electrophile and the substituent on the distal nitrogen atom. acs.orgnih.gov Mechanistic studies have been crucial in optimizing these reactions, including the identification and mitigation of side reactions like ring fragmentation. acs.orgnih.govwhiterose.ac.uk This approach has been successfully applied to the synthesis of a range of α-functionalized piperazines with good diastereocontrol. mdpi.com
Key features of the enantioselective lithiation-substitution process are presented in the table below.
| Reagents | Chiral Ligand | Key Intermediate | Factors Influencing Selectivity |
| s-BuLi, Electrophile acs.orgacs.orgnih.gov | (-)-sparteine or (+)-sparteine surrogate acs.orgacs.orgnih.gov | Enantiomerically enriched α-lithiated N-Boc piperazine acs.org | Electrophile, distal N-substituent. acs.orgnih.gov |
Diastereoselective Routes from Chiral Precursors (e.g., Amino Acids or Diketopiperazines)
The demand for enantiomerically pure pharmaceuticals has driven the development of diastereoselective synthetic routes to substituted piperazines, often employing chiral starting materials derived from natural sources. Amino acids are particularly valuable chiral precursors for constructing piperazine rings with defined stereochemistry.
One effective strategy involves the synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters starting from commercially available amino acids or their corresponding amino alcohols. acs.org This divergent, six-step synthesis allows for the creation of a complete set of 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers. acs.org The versatility of these intermediates lies in their ability to be functionalized at either nitrogen atom, providing a platform for parallel library synthesis and the targeted production of more complex C-substituted piperazines. acs.org
Another powerful method for achieving high diastereoselectivity is through intramolecular hydroamination. organic-chemistry.org In a modular synthesis of 2,6-disubstituted piperazines, the key step is a highly diastereoselective intramolecular hydroamination of substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org This approach has proven effective for a variety of alkyl and aryl substituents at the 2-position. organic-chemistry.org The reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines (including those derived from amino acids like glycine (B1666218) and L-leucine), also presents a viable route to chiral piperazines. nih.gov
Furthermore, a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines, which can be derived from optically pure amino acids, has been developed. mdpi.com This five-step route yields the desired 2,3-substituted piperazines with high enantiomeric purity. mdpi.com Although challenges such as racemization were encountered with certain substituents like a 3-phenyl group, this methodology offers a novel pathway to previously elusive piperazine scaffolds. mdpi.com
| Precursor Type | Synthetic Strategy | Key Features |
| Chiral Amino Acids | Divergent 6-step synthesis | Access to all 24 stereoisomers of protected 2,5-disubstituted piperazines. acs.org |
| Amino Acid-derived Cyclic Sulfamidates | Diastereoselective intramolecular hydroamination | High diastereoselectivity for 2,6-disubstituted piperazines. organic-chemistry.org |
| Amino Acid-derived Primary Amines | Reductive cyclization of dioximes | Stereoselective formation of the piperazine ring. nih.gov |
| Chiral 1,2-Diamines (from Amino Acids) | 5-step annulation | High enantiomeric purity for 3-substituted piperazine-2-acetic acid esters. mdpi.com |
Control of Stereochemistry at the Cyclohexyl Ring (e.g., trans-4-methylcyclohexyl derivatives)
Achieving specific stereochemistry in the cyclohexyl moiety, particularly the trans-4-methylcyclohexyl group, is critical for modulating the biological activity of this compound analogues. The orientation of the methyl group can significantly influence how the molecule interacts with its biological target.
A notable process for preparing trans-4-methylcyclohexylamine, a key precursor, involves the isomerization of a Schiff's base derived from 4-methylcyclohexanone and benzylamine. google.com Treatment of this Schiff's base with a strong base leads to an isomeric mixture that strongly favors the trans derivative. google.com Subsequent acid hydrolysis yields the corresponding salt of trans-4-methylcyclohexylamine with a high degree of isomeric purity. google.com This method provides a direct and efficient route to the desired trans isomer, which can then be incorporated into the piperazine structure.
The synthesis of related structures, such as trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes, further highlights the focus on controlling the trans stereochemistry in cyclic systems attached to a piperazine core. nih.gov While the specific methods for achieving the trans configuration in the cyclohexyl ring of these complex molecules are detailed within their respective synthetic schemes, the consistent targeting of the trans isomer underscores its importance in designing ligands for specific biological receptors. nih.gov
Stereodivergent approaches have also been developed for related cyclic systems, which could be adapted for cyclohexyl derivatives. For instance, the stereoselective synthesis of cis- and trans-4-substituted prolinols has been achieved through the diastereoselective hydrogenation of a common intermediate using different catalysts (Pd/C for cis and Crabtree's catalyst for trans). elsevierpure.com Such catalytic systems could potentially be applied to control the stereochemistry of precursors to the 4-methylcyclohexyl ring.
Principles of Green Chemistry in the Synthesis of Substituted Piperazines
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce the environmental impact of synthetic processes. The synthesis of substituted piperazines is no exception, with efforts focused on improving efficiency, reducing waste, and using more environmentally benign reagents and solvents.
A key principle of green chemistry is the use of safer solvents and auxiliaries. An eco-friendly and cost-effective synthesis of arylpiperazines has been developed that utilizes piperazine itself as the solvent. organic-chemistry.org This approach, which facilitates a palladium-catalyzed amination of aryl chlorides, eliminates the need for additional organic solvents and simplifies the workup procedure. organic-chemistry.org
Atom economy, another core principle, is addressed by designing reactions that incorporate the maximum number of atoms from the starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric processes. The use of visible-light-promoted decarboxylative annulation to produce 2-substituted piperazines is an example of a mild and efficient process that maximizes atom economy. organic-chemistry.org This reaction proceeds under gentle conditions and can be performed in both batch and continuous-flow setups. organic-chemistry.org
The development of efficient, one-pot syntheses also aligns with the goals of green chemistry by reducing the number of synthetic steps, minimizing purification processes, and consequently lowering solvent and energy consumption. An efficient green chemistry approach has been demonstrated for the synthesis of N-substituted piperidones, which are structurally related to piperazines and can be key starting materials. nih.gov This methodology presents significant advantages over classical approaches like the Dieckman condensation. nih.gov
Mechanistic Investigations of Key Synthetic Transformations for the this compound Framework
Understanding the reaction mechanisms underlying the formation of the this compound framework is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity.
Analysis of Nucleophilic and Electrophilic Pathways
The formation of the piperazine ring and the attachment of its substituents frequently involve nucleophilic and electrophilic reactions. In the synthesis of many piperazine derivatives, the piperazine nitrogen atoms act as nucleophiles. For example, in the synthesis of N-aryl piperazines, the piperazine nitrogen attacks an electron-deficient aromatic ring in a process known as nucleophilic aromatic substitution (SNAr). mdpi.com Alternatively, palladium-catalyzed Buchwald-Hartwig coupling provides a powerful method for N-arylation, proceeding through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. mdpi.com
The synthesis of N-alkyl derivatives often relies on the nucleophilic substitution of alkyl halides or sulfonates by a piperazine nitrogen. mdpi.com In other synthetic routes, epoxides, such as epibromohydrin, serve as electrophiles. nih.gov The high reactivity of the three-membered ring, coupled with the presence of multiple electrophilic carbons, makes it a versatile building block. A piperazine derivative can act as a nucleophile, opening the epoxide ring to form a key intermediate. nih.gov The nucleophilicity of the piperazine nitrogen can be enhanced by the use of a base. nih.gov
Elucidation of Radical Reaction Mechanisms in Piperazine Formation
Radical reactions offer alternative pathways for the formation and functionalization of the piperazine ring, often under mild conditions. One such method is the Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated piperazine derivatives. nih.gov The mechanism involves the formation of an α-carbon radical from a 1,3-dicarbonyl compound, which then adds to the unsaturated moiety of the piperazine derivative. nih.gov The stability of the resulting radical intermediate often dictates the regioselectivity of the cyclization. nih.gov
Photoredox catalysis has also emerged as a powerful tool for piperazine synthesis via radical pathways. organic-chemistry.org In one example, an iridium-based photocatalyst facilitates the decarboxylative annulation of a glycine-based diamine with various aldehydes. organic-chemistry.org Another approach involves the direct oxidation of a suitable substrate, followed by a 6-endo-trig radical cyclization with an in situ-generated imine to furnish the piperazine product. organic-chemistry.org These methods are valued for their operational simplicity and mild reaction conditions. organic-chemistry.org
The mechanism for radical halogenation involves three key stages: initiation, propagation, and termination. youtube.com Initiation typically involves the homolytic cleavage of a halogen molecule by heat or light to generate two radical atoms. youtube.com In the propagation steps, the halogen radical abstracts a hydrogen atom to form an alkyl radical, which then reacts with another halogen molecule to form the product and a new halogen radical, continuing the chain reaction. youtube.com Termination occurs when two radicals combine. youtube.com
Transition State Analysis in Complex Piperazine Ring-Forming Reactions
The stereochemical outcome of many piperazine ring-forming reactions is determined by the energetics of the transition states leading to different diastereomeric products. While detailed computational transition state analyses for the specific synthesis of this compound are not widely published, principles can be drawn from related systems.
In the palladium-catalyzed modular synthesis of substituted piperazines, the reaction of a propargyl unit with a diamine component proceeds with high regio- and stereochemical control. acs.org This control is a direct consequence of the geometry of the intermediates and transition states within the palladium catalytic cycle.
In the context of macrocyclic compounds containing a piperazine ring, the conformation of the piperazine unit itself can be influenced by complexation with a metal ion. nih.gov The thermodynamically favored chair conformation of the free piperazine ligand may be forced into a higher-energy boat conformation to satisfy the structural requirements of metal coordination. nih.gov This highlights how external factors can influence the energy landscape and preferred geometry of the piperazine ring, a concept that extends to the transition states of ring-forming reactions where template effects or catalyst coordination can dictate the stereochemical course of the reaction.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 4 Methylcyclohexyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of 2-(4-Methylcyclohexyl)piperazine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals, and to establish the connectivity between the piperazine (B1678402) and 4-methylcyclohexyl moieties.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display a complex set of signals. The protons on the piperazine ring would likely appear as a series of multiplets in the range of approximately 2.5-3.5 ppm. The proton at the C2 position of the piperazine ring, being adjacent to the cyclohexyl group, would have a distinct chemical shift. The N-H protons of the piperazine ring would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent. The protons of the 4-methylcyclohexyl group would exhibit characteristic signals, with the methyl group protons appearing as a doublet around 0.9 ppm, coupled to the adjacent methine proton. The remaining cyclohexyl protons would present as a complex pattern of overlapping multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information on the number and type of carbon atoms. The piperazine ring carbons would be expected to resonate in the 40-50 ppm region. The carbons of the 4-methylcyclohexyl group would appear at higher field, with the methyl carbon resonating at approximately 22 ppm.
Stereochemical Configuration: Due to the presence of chiral centers at the C2 position of the piperazine ring and the C1 and C4 positions of the cyclohexyl ring, this compound can exist as multiple diastereomers and enantiomers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the relative stereochemistry (cis/trans) of the substituents on the cyclohexyl ring and the orientation of the cyclohexyl group relative to the piperazine ring.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | d | 3H | -CH₃ (cyclohexyl) |
| ~1.0-1.9 | m | 10H | Cyclohexyl-H |
| ~2.5-3.5 | m | 9H | Piperazine-H & C2-H |
| (variable) | br s | 2H | N-H |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| ~22 | -CH₃ (cyclohexyl) |
| ~30-40 | Cyclohexyl carbons |
| ~40-50 | Piperazine carbons |
| ~55-65 | C2-piperazine & C1-cyclohexyl |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula.
For this compound (C₁₁H₂₂N₂), the expected exact mass would be calculated and compared to the experimentally determined value. A low mass error (typically < 5 ppm) would provide strong evidence for the proposed molecular formula.
Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern. Common fragmentation pathways for piperazine derivatives include the cleavage of the C-C bond between the two rings and the retro-Diels-Alder fragmentation of the piperazine ring. Analysis of these fragment ions would further corroborate the proposed structure.
Expected HRMS Data:
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 183.1856 | (experimental) | < 5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the secondary amine groups in the piperazine ring would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups of the cyclohexyl and piperazine rings would be observed in the 2850-3000 cm⁻¹ region. The N-H bending vibration would likely be found around 1600 cm⁻¹, and the C-N stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C stretching and skeletal vibrations of the cyclohexyl ring would likely give rise to strong Raman signals.
Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3400 | N-H stretch |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1600 | N-H bend |
| 1000-1300 | C-N stretch |
X-ray Crystallography for Solid-State Molecular Structure Determination
In the event that a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive and unambiguous structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.
Computational Chemistry and Theoretical Investigations of 2 4 Methylcyclohexyl Piperazine
Quantum Chemical Calculations on Electronic Structure and Reactivity
There are currently no published studies that have performed quantum chemical calculations on 2-(4-Methylcyclohexyl)piperazine. Therefore, no data is available regarding its electronic structure and reactivity profile.
Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity Profiles
No DFT studies specifically targeting this compound have been found in the scientific literature. Such studies would be invaluable for determining its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its chemical behavior.
Ab Initio and Semi-Empirical Methods for Molecular Geometries and Energies
There is no available research that has utilized ab initio or semi-empirical methods to calculate the molecular geometries and energies of this compound. These computational techniques could provide further insights into the compound's stability and preferred spatial arrangements.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this compound has not been reported. This type of analysis is crucial for predicting the molecule's reactivity, potential sites for electrophilic and nucleophilic attack, and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies
A Natural Bond Orbital (NBO) analysis of this compound, which would elucidate intramolecular charge transfer and hyperconjugative interactions contributing to its stability, has not been conducted according to available records.
Conformational Analysis and Dynamics of the this compound System
The conformational landscape and dynamic behavior of the this compound system remain uninvestigated. The presence of two flexible ring systems, the piperazine (B1678402) and the methylcyclohexyl groups, suggests a complex conformational space that is yet to be explored.
Exploration of Potential Energy Surfaces to Identify Stable Conformers
No studies have been published on the exploration of the potential energy surface of this compound. Such an investigation would be essential to identify the various stable conformers and the energy barriers between them, which would, in turn, dictate the compound's three-dimensional structure and biological activity.
Investigation of Rotational Barriers and Nitrogen Inversion Barriers within the Heterocycle
Computational studies are crucial in understanding the dynamic behavior of heterocyclic compounds like this compound. The piperazine ring can undergo conformational changes, primarily through nitrogen inversion and ring flipping. The energy required for these processes, known as the nitrogen inversion barrier and rotational barrier, respectively, dictates the conformational flexibility of the molecule.
Nitrogen inversion refers to the pyramidal geometry at the nitrogen atom rapidly inverting, similar to an umbrella turning inside out. In piperazine and its derivatives, this process is a key factor in determining the orientation of substituents on the nitrogen atoms. The barrier to nitrogen inversion in substituted piperazinium chlorides has been a subject of study. rsc.org For this compound, the two nitrogen atoms of the piperazine ring are non-equivalent. One is directly attached to the 4-methylcyclohexyl group, while the other is a secondary amine. The electronic and steric nature of the substituents on the nitrogen atoms significantly influences the inversion barrier. Computational methods can be employed to calculate the energy profile of this inversion process, providing insight into the relative stability of the different invertomers.
Rotational barriers in this context refer to the energy required for the rotation around the C-N bond connecting the cyclohexyl and piperazine rings. This rotation, coupled with the chair-chair interconversion of the cyclohexane (B81311) ring and the piperazine ring, leads to a complex potential energy surface with multiple local minima corresponding to different conformers. The size and nature of the substituents play a critical role in determining the heights of these rotational barriers. fiveable.me
Preferred Conformations of the Piperazine Ring and the Cyclohexyl Moiety (e.g., Axial vs. Equatorial Preferences of Substituents)
The conformational preference of substituents on both the piperazine and cyclohexane rings is a critical aspect of the molecular structure of this compound. Both six-membered rings adopt chair-like conformations to minimize angle and torsional strain. fiveable.me
The piperazine ring also exists in a chair conformation. The 4-methylcyclohexyl group attached at the 2-position of the piperazine ring can be either axial or equatorial with respect to the piperazine ring. The relative stability of these two conformations (axial vs. equatorial) is determined by a balance of steric and electronic effects. The equatorial orientation is generally favored for large substituents to avoid steric clashes with the axial hydrogens on the same side of the piperazine ring. pressbooks.pub Therefore, the most stable conformation of this compound is expected to have the 4-methylcyclohexyl group in an equatorial position on the piperazine ring and the methyl group in an equatorial position on the cyclohexane ring.
The interplay between the conformations of the two rings is complex. The orientation of the C-N bond connecting the two rings (axial or equatorial with respect to the piperazine ring) will influence the possible rotational conformations around this bond.
Table 1: Conformational Preferences in Substituted Cyclohexanes
| Substituent | Position | Relative Stability | Key Interactions |
| Methyl | Equatorial | More Stable | Avoids 1,3-diaxial interactions fiveable.memasterorganicchemistry.com |
| Axial | Less Stable | Experiences steric strain from 1,3-diaxial interactions fiveable.me | |
| 4-Methylcyclohexyl (on piperazine) | Equatorial | Generally More Stable | Minimizes steric hindrance with piperazine ring atoms pressbooks.pub |
| Axial | Generally Less Stable | Potential for steric clashes with axial hydrogens on the piperazine ring |
This table provides a generalized overview. The actual energy differences depend on the specific molecule and the computational method used.
Molecular Dynamics Simulations for Conformational Stability and Flexibility in Various Environments
Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules, providing insights into their conformational stability and flexibility in different environments (e.g., in vacuum, in a solvent). nih.govnih.gov For this compound, MD simulations can be used to explore the conformational landscape and the transitions between different stable and metastable states. acs.orgresearchgate.net
By simulating the molecule over a period of time, one can observe the dynamics of ring flipping for both the piperazine and cyclohexane rings, as well as the rotation around the connecting C-N bond. nih.gov These simulations can provide information on the relative populations of different conformers at a given temperature, which can be compared with experimental data if available. The flexibility of the molecule, which is crucial for its interaction with biological targets, can be quantified by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. nih.gov
MD simulations can also be performed in the presence of a solvent, such as water, to understand how the environment affects the conformational preferences. The solvent can stabilize certain conformations through hydrogen bonding and other intermolecular interactions. This is particularly relevant for understanding the behavior of this compound in a biological context.
Theoretical Studies on Reaction Mechanisms Related to this compound Formation or Transformation
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including those for the synthesis and transformation of complex molecules like this compound. mdpi.com
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations
A key aspect of studying a reaction mechanism is to identify the transition state (TS), which is the highest energy point along the reaction pathway. youtube.com Computational methods, such as density functional theory (DFT), can be used to locate and optimize the geometry of the transition state for a given reaction. mdpi.com Once the TS is found, its structure provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.
Following the optimization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. youtube.com An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products. youtube.com This allows for a detailed understanding of the reaction pathway and confirms that the located transition state indeed connects the desired reactants and products.
Computational Elucidation of Reaction Pathways and Energetics
For the formation of this compound, several synthetic routes are possible. One common method involves the reductive amination of a suitable keto-precursor with piperazine. mdpi.com Computational studies can be used to investigate the mechanism of this reaction, including the formation of the initial iminium ion intermediate and the subsequent reduction step. Different catalysts and reaction conditions can be modeled to understand their effect on the reaction rate and selectivity. mdpi.comorganic-chemistry.org
Similarly, theoretical studies can be applied to understand the potential transformations of this compound. This could include reactions at the secondary amine of the piperazine ring, or reactions involving the cyclohexyl moiety.
Application of Computational Software and Methodologies in Piperazine Derivative Research
A wide range of computational software and methodologies are employed in the study of piperazine derivatives. nih.gov Software packages like Gaussian, Schrödinger Maestro, and Amber are commonly used for quantum mechanical calculations and molecular dynamics simulations. youtube.comnih.gov
Methodologies such as DFT are widely used for geometry optimization, frequency calculations, and the determination of electronic properties. mdpi.com For more accurate energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory may be employed, although they are more computationally expensive.
For studying the behavior of these molecules in a biological context, molecular docking and quantitative structure-activity relationship (QSAR) studies are often performed. researchgate.netnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, while QSAR models correlate the chemical structure of a series of compounds with their biological activity. These computational approaches are instrumental in the rational design and optimization of new piperazine-based therapeutic agents. nih.gov
Derivatization and Further Functionalization Strategies for 2 4 Methylcyclohexyl Piperazine
Regioselective Functionalization at the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)
The two nitrogen atoms of the piperazine ring in 2-(4-methylcyclohexyl)piperazine, designated as N1 and N4, exhibit distinct steric and electronic environments, which can be exploited for regioselective functionalization. The N1 nitrogen is directly adjacent to the bulky 4-methylcyclohexyl substituent, rendering it sterically hindered. In contrast, the N4 nitrogen is more accessible. This inherent difference is the primary determinant for achieving regioselectivity in derivatization reactions such as alkylation, acylation, and arylation.
N-Alkylation and N-Arylation:
Selective functionalization of the less hindered N4 nitrogen is generally favored. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, are expected to predominantly yield the N4-alkylated product. The choice of base and solvent can further influence this selectivity. For instance, using a large excess of piperazine can favor mono-alkylation at the more reactive N4 position. To achieve mono-alkylation at the more hindered N1 position, a common strategy involves the protection of the N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. Subsequent alkylation would then be directed to the N1 position. The protecting group can then be removed under appropriate conditions to yield the N1-substituted derivative.
Reductive amination represents another powerful method for N-alkylation, particularly for introducing a variety of substituents at the N4 position. mdpi.com This would involve reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).
For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a mainstay. mdpi.com Due to the steric hindrance around N1, these reactions are anticipated to occur selectively at the N4 position when using one equivalent of the aryl halide. Achieving N1 arylation would likely necessitate an N4-protection/deprotection sequence.
| Reaction Type | Expected Major Product | Rationale | Potential Conditions |
| N-Alkylation | N4-alkylation | N4 is sterically less hindered. | Alkyl halide, K2CO3, CH3CN |
| N-Acylation | N4-acylation | N4 is more nucleophilic and accessible. | Acyl chloride, Et3N, CH2Cl2 |
| N-Arylation | N4-arylation | Steric hindrance at N1 disfavors coupling. | Aryl halide, Pd catalyst, base |
| N1-Alkylation | N1-alkylation | Requires prior protection of N4. | 1. Boc2O; 2. Alkyl halide, base; 3. Acid |
Table 1: Predicted Regioselective Functionalization of this compound
N-Acylation:
Acylation reactions with acyl chlorides or anhydrides are also expected to show high regioselectivity for the N4 position due to its greater nucleophilicity and accessibility. colab.ws Selective N1-acylation would again likely require a protection strategy for the N4 nitrogen. A method for the selective mono-acylation of piperazines has been developed using ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel, which could potentially be applied here. colab.ws
Synthetic Modifications of the 4-Methylcyclohexyl Moiety
The 4-methylcyclohexyl group offers opportunities for modification, although these transformations are generally more challenging than functionalizing the piperazine nitrogens and often require more robust reaction conditions. The primary avenues for modifying this saturated carbocyclic ring involve C-H activation/functionalization.
Modern synthetic methods have enabled the direct functionalization of otherwise inert C-H bonds. acs.orgacs.orgrsc.org Transition-metal-catalyzed C-H activation, for instance using palladium, rhodium, or iridium catalysts, could potentially introduce functional groups at various positions on the cyclohexyl ring. The regioselectivity of such reactions can often be controlled by directing groups. In the context of this compound, the piperazine nitrogen atoms themselves could act as directing groups, potentially favoring functionalization at the C-H bonds closest to the point of attachment to the piperazine ring.
Alternatively, radical-based reactions can be employed to introduce functionality onto the cyclohexyl ring. For example, under certain conditions, it might be possible to achieve hydroxylation or halogenation of the cyclohexyl group. It is important to note that such reactions may lead to a mixture of isomers due to the multiple C-H bonds available for reaction on the cyclohexane (B81311) ring. The stereochemistry of the 4-methylcyclohexyl group (cis vs. trans isomers) would also play a significant role in the stereochemical outcome of these reactions.
| Modification Type | Potential Reagents/Catalysts | Expected Outcome | Key Challenges |
| C-H Hydroxylation | Oxidizing agents (e.g., KMnO4, RuCl3/NaIO4) | Introduction of hydroxyl groups | Low selectivity, over-oxidation |
| C-H Halogenation | Radical initiators (e.g., AIBN) and halogen source | Introduction of halogen atoms | Lack of regioselectivity |
| C-H Arylation | Pd, Ru, or Ir catalysts | Formation of a new C-C bond | Directing group control, catalyst loading |
Table 2: Potential Synthetic Modifications of the 4-Methylcyclohexyl Moiety
Construction of Complex Architectures from the this compound Scaffold
The this compound unit can serve as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the piperazine nitrogens. rsc.orgrsc.orgnih.gov The differential reactivity of the N1 and N4 positions allows for a stepwise and controlled elaboration of the molecular structure.
A common strategy involves the initial functionalization of the more reactive N4 nitrogen, followed by a subsequent reaction at the N1 position. For example, an acyl group could be introduced at N4, and then the N1 nitrogen could be used as a nucleophile in a substitution or coupling reaction. This approach allows for the introduction of two different substituents with a high degree of control.
Furthermore, the this compound scaffold can be incorporated into larger macrocyclic structures. By reacting the diamine with difunctional electrophiles, such as diacyl chlorides or dialdehydes, it is possible to construct macrocycles containing the piperazine unit. The steric bulk of the 2-(4-methylcyclohexyl) group would be expected to influence the conformation and properties of the resulting macrocycle.
The synthesis of complex, biologically active molecules often relies on the modular assembly of different fragments. rsc.orgnih.gov In this context, this compound can be considered a "scaffold" onto which various pharmacophoric groups can be attached. For instance, one nitrogen could be linked to a pharmacophore targeting a specific receptor, while the other nitrogen could be modified to fine-tune the molecule's solubility, metabolic stability, or other pharmacokinetic properties. The diastereoselective synthesis of such complex piperazines is an active area of research. researchgate.netnih.govmdpi.com
| Synthetic Strategy | Description | Example Application |
| Sequential N-Functionalization | Stepwise addition of different functional groups to N4 and N1. | Synthesis of unsymmetrically substituted piperazine-based ligands or drug candidates. |
| Macrocyclization | Reaction with bifunctional reagents to form large rings. | Creation of novel host molecules or macrocyclic enzyme inhibitors. |
| Scaffold-Based Drug Design | Use as a central core for attaching various bioactive moieties. | Development of new therapeutic agents with tailored properties. |
Table 3: Strategies for Constructing Complex Architectures
Future Perspectives and Emerging Research Directions in the Chemical Space of 2 4 Methylcyclohexyl Piperazine
Development of Novel and Efficient Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure C-substituted piperazines remains a significant challenge in organic chemistry. nih.gov While the piperazine (B1678402) motif is prevalent in top-selling pharmaceuticals, this representation is dominated by N,N'-disubstituted derivatives, leaving the chemical space of C-substituted congeners, such as 2-(4-methylcyclohexyl)piperazine, largely unexplored. nih.gov The stringent requirement for the separate evaluation of each enantiomer in a chiral drug candidate underscores the critical need for robust asymmetric synthetic methods. nih.gov Future research will likely focus on developing novel and efficient stereoselective strategies to access specific stereoisomers of this compound and its derivatives.
Current research on analogous chiral 2-substituted piperazines provides a roadmap for future synthetic endeavors. Strategies often begin from the chiral pool, utilizing readily available starting materials like amino acids or their derivatives. nih.govacs.org For example, a divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org This approach allows for the generation of a complete set of protected chiral 2,5-disubstituted piperazines as single stereoisomers. acs.org Another strategy involves the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters to establish the stereocenter at the C2 position of the piperidone ring, which can then be converted to the corresponding piperazine.
Catalytic asymmetric synthesis represents a particularly promising frontier. Methods such as iridium-catalyzed enantioselective hydrogenation of substituted pyridinium (B92312) salts have proven effective for producing enantioenriched piperidines and could be adapted for piperazine synthesis. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a facile route to chiral disubstituted piperazin-2-ones, which are valuable intermediates that can be converted to chiral piperazines without loss of optical purity. The development of catalysts specifically tailored for substrates bearing bulky alkyl groups like methylcyclohexyl will be a key area of investigation.
Table 1: Selected Stereoselective Synthesis Strategies for Chiral Piperazine Derivatives
| Method | Substrate Type | Key Reagent/Catalyst | Outcome/Selectivity | Reference(s) |
|---|---|---|---|---|
| Chiral Pool Synthesis | Chiral Amino Acids | Multiple Steps | High diastereoselectivity for cis or trans products | acs.org |
| Diastereoselective Conjugate Addition | α,β-Unsaturated Esters | Homochiral Lithium Amides | High diastereomeric excess (de >19:1) | |
| Catalytic Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium Complex | Excellent diastereoselectivities and enantioselectivities | |
| Catalytic Enantioselective Hydrogenation | 2-Alkyl-pyridinium salts | Iridium/MeO-BoQPhos | High enantiomeric ratios (up to 93:7 er) | acs.org |
| Chiral Auxiliary-Based Synthesis | N-Boc glycine (B1666218) | (R)-(–)-Phenylglycinol | Synthesis of (R)-(+)-2-methylpiperazine | nih.gov |
Advanced Computational Design and Prediction Methodologies for New Analogs
The design and optimization of new analogs based on the this compound scaffold are set to be accelerated by advanced computational methodologies. These in silico techniques allow for the rapid evaluation of virtual compounds, prioritizing synthetic efforts toward molecules with the highest probability of desired activity and properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. nih.govacs.org By developing mathematical models that correlate molecular descriptors with biological activity, QSAR can predict the potency of novel, unsynthesized analogs. nih.govacs.org For various piperazine series, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) have been shown to significantly correlate with inhibitory activity against targets like mTORC1. acs.org These models serve as powerful tools for guiding the design of new ligands with potentially enhanced performance. nih.gov
Molecular docking simulations provide atomic-level insights into the binding interactions between a ligand and its target protein. nih.govresearchgate.net This methodology is routinely used to predict the binding poses and affinities of piperazine derivatives in the active sites of enzymes or receptors. researchgate.net For instance, docking studies have been crucial in understanding the binding modes of piperazine derivatives as urease inhibitors and in identifying key interactions that can be optimized for improved potency. researchgate.net By visualizing how the 4-methylcyclohexyl group and the piperazine core fit into a binding pocket, researchers can rationally design modifications to improve complementarity and increase affinity.
Density Functional Theory (DFT) calculations are also increasingly employed to explore the fundamental electronic and structural properties of piperazine derivatives. nih.govacs.org These quantum mechanical calculations can determine parameters like HOMO-LUMO energy gaps, ionization potential, and electrophilicity indices, which are valuable for building robust QSAR models and understanding the chemical reactivity of the designed analogs. nih.govacs.org The combination of these computational tools—QSAR, molecular docking, and DFT—creates a powerful workflow for the design of new this compound analogs with tailored biological profiles.
Table 2: Application of Computational Methodologies in the Design of Piperazine Analogs
| Methodology | Application/Purpose | Piperazine Derivative Class | Key Findings/Outcomes | Reference(s) |
|---|---|---|---|---|
| QSAR (HQSAR, CoMFA) | Predict binding affinities for D3 receptor | Piperazinylalkylisoxazoles | Development of predictive models (q² up to 0.841) | nih.gov |
| Molecular Docking & Modeling | Identify protein-ligand interactions | Piperazine and Piperidine derivatives | Elucidation of binding modes at Histamine H3 and σ1 receptors | nih.gov |
| DFT & Molecular Docking | Explore structure and predict inhibitors | Novel Piperazine derivatives for Parkinson's | Identification of compounds with excellent binding affinity | nih.gov |
| QSAR & DFT | Develop models for mTORC1 inhibition | Piperazine derivatives | Identification of key molecular descriptors (ELUMO, MR, PSA) | acs.org |
| Molecular Docking | Understand binding in urease active site | Piperazine-guanidine hybrids | Elucidation of binding interactions for potent inhibitors | researchgate.net |
Exploration of Diverse Chemical Space Enabled by the Compound's Architecture in Synthetic Methodologies
The this compound scaffold is an exemplary building block for exploring a vast and diverse chemical space. The piperazine ring is considered a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. nih.govnih.gov The presence of a C2-substituent, particularly a chiral one, combined with two distinct nitrogen atoms, provides a versatile platform for the generation of compound libraries through various synthetic methodologies.
The two nitrogen atoms of the piperazine core offer orthogonal handles for functionalization. This allows for the systematic and independent introduction of a wide array of substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, as well as pharmacodynamic properties through specific interactions with biological targets. acs.org Synthetic strategies have been developed to produce enantiomerically pure 5-substituted piperazine-2-acetic acid esters that can be functionalized on either nitrogen atom, making them ideal starting points for parallel library synthesis. acs.orgfigshare.com
Modular synthetic approaches, where different building blocks are combined to create a range of scaffolds, are particularly powerful. nih.gov A modular synthesis using cyclic sulfamidate and hydroxy sulfonamide building blocks has been developed to produce not only C-substituted piperazines but also related 1,4-diazepane and 1,5-diazocane scaffolds, demonstrating how the core architecture can be expanded. nih.gov Furthermore, practical and scalable routes to orthogonally protected 2-substituted chiral piperazines have been established, starting from α-amino acids. rsc.org These protected building blocks are highly valuable as they can be selectively deprotected and elaborated in subsequent synthetic steps, as demonstrated in a formal synthesis of the drug mirtazapine. rsc.org
The use of such scaffolds in solid-phase synthesis facilitates the rapid generation of large compound libraries. nih.gov For example, a library of 160 compounds was produced from a 4-phenyl-2-carboxy-piperazine scaffold, showcasing the utility of these cores in combinatorial chemistry. nih.gov By applying these established methodologies to the this compound architecture, researchers can systematically explore the impact of diverse substitutions at the N1 and N4 positions, leading to the discovery of novel compounds with unique biological activity profiles.
Table 3: Synthetic Methodologies Utilizing C-Substituted Piperazine Architectures
| Methodology | Scaffold/Building Block | Diverse Structures Generated | Application/Purpose | Reference(s) |
|---|---|---|---|---|
| Divergent Synthesis | Chiral Amino Acids | cis/trans 5-Substituted Piperazine-2-Acetic Acid Esters | Intermediates for parallel library synthesis | acs.orgfigshare.com |
| Modular Synthesis | Cyclic Sulfamidates / Hydroxy Sulfonamides | Substituted Piperazines, 1,4-Diazepanes, 1,5-Diazocanes | Access to diverse heterocyclic scaffolds | nih.gov |
| Asymmetric Catalysis | C2-Symmetric Chiral Piperazine | Optically Active Monobenzoates | Chiral catalyst for asymmetric acylation | nih.gov |
| Orthogonal Protection Strategy | α-Amino Acids | Orthogonally Protected 2-Substituted Piperazines | Versatile building blocks for complex synthesis (e.g., Mirtazapine) | rsc.org |
| Solid-Phase Synthesis | 4-Phenyl-2-carboxy-piperazine | 160-Member Compound Library | High-throughput screening and drug discovery | nih.gov |
Q & A
Q. How do environmental factors (pH, temperature) influence the reactivity of this compound in aqueous solutions?
- Methodology :
- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–13) and temperature (25–80°C).
- Mechanistic Insights : Identify hydrolysis pathways (e.g., ring-opening at acidic pH) using O isotopic labeling.
- Stability Optimization : Buffer selection (citrate for pH 4–6) minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
